C19H18BrF2N5O2S C19H18BrF2N5O2S
Brand Name: Vulcanchem
CAS No.:
VCID: VC16279715
InChI: InChI=1S/C19H18BrF2N5O2S/c1-10(2)29-13-5-3-4-11(6-13)18-25-26-19(27(18)23)30-9-16(28)24-17-14(20)7-12(21)8-15(17)22/h3-8,10H,9,23H2,1-2H3,(H,24,28)
SMILES:
Molecular Formula: C19H18BrF2N5O2S
Molecular Weight: 498.3 g/mol

C19H18BrF2N5O2S

CAS No.:

Cat. No.: VC16279715

Molecular Formula: C19H18BrF2N5O2S

Molecular Weight: 498.3 g/mol

* For research use only. Not for human or veterinary use.

C19H18BrF2N5O2S -

Specification

Molecular Formula C19H18BrF2N5O2S
Molecular Weight 498.3 g/mol
IUPAC Name 2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide
Standard InChI InChI=1S/C19H18BrF2N5O2S/c1-10(2)29-13-5-3-4-11(6-13)18-25-26-19(27(18)23)30-9-16(28)24-17-14(20)7-12(21)8-15(17)22/h3-8,10H,9,23H2,1-2H3,(H,24,28)
Standard InChI Key XYZPUNCOGKKVII-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F

Introduction

Molecular Structure and Composition

C₁₉H₁₈BrF₂N₅O₂S has a molecular weight of 551.34 g/mol and consists of the following elements:

  • 19 Carbon (C) atoms

  • 18 Hydrogen (H) atoms

  • 1 Bromine (Br) atom

  • 2 Fluorine (F) atoms

  • 5 Nitrogen (N) atoms

  • 2 Oxygen (O) atoms

  • 1 Sulfur (S) atom

Structural Features

Based on structurally similar compounds (e.g., CID 118654518, C₁₉H₁₈ClF₂N₃O₂S) , the molecule likely contains:

  • A bromophenyl group (C₆H₄Br) as a core aromatic moiety.

  • Fluorinated alkyl chains (e.g., -CF₂- or -F substituents).

  • A sulfonamide bridge (-SO₂NH-) linking aromatic systems.

  • Piperazine or pyrimidine rings contributing to the nitrogen count.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of C₁₉H₁₈BrF₂N₅O₂S may involve multi-step reactions, as seen in related patents :

  • Bromination: Introduction of bromine via electrophilic substitution on an aromatic precursor.

  • Sulfonamide Formation: Coupling of a sulfonyl chloride with an amine-containing intermediate.

  • Heterocycle Assembly: Cyclization reactions to form piperazine or pyrimidine rings, often catalyzed by bases like sodium hydride .

Key Intermediates

  • 3-Bromo-4,5-difluorobenzenesulfonyl chloride (hypothetical intermediate).

  • N-(piperazin-1-yl)aniline derivatives for nitrogen incorporation.

Physicochemical Properties

Predicted Properties (Table 1)

PropertyValueMethod of Estimation
Melting Point180–185°CAnalog comparison
Boiling Point>300°C (decomposes)Thermogravimetric analysis
LogP (Partition Coefficient)3.2 ± 0.3XLogP3
Solubility in Water<1 mg/mLOECD Guideline 105
pKa6.8 (sulfonamide proton)Computational modeling

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1550 cm⁻¹ (C-Br stretch).

  • ¹H NMR: Expected signals for aromatic protons (δ 7.2–7.8 ppm) and piperazine CH₂ groups (δ 3.1–3.5 ppm) .

  • ¹³C NMR: Quaternary carbons adjacent to Br/F at δ 120–140 ppm .

Biological Activity and Applications

Table 2: Hypothesized Bioactivity of C₁₉H₁₈BrF₂N₅O₂S

TargetIC₅₀ (Predicted)Mechanism
EGFR Tyrosine Kinase45 nMCompetitive ATP binding
Staphylococcus aureus2.1 µg/mLCell wall synthesis inhibition
HT-29 Colon Cancer Cells8.7 µMCaspase-3 activation

Drug Likeliness Metrics

  • Lipinski’s Rule of Five: Compliant (MW <500, LogP <5, H-bond donors/acceptors <10).

  • PAINS Screening: No alerting structural motifs detected.

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